molecular formula C21H30O3 B1206266 18-Hydroxyprogesterone CAS No. 596-69-0

18-Hydroxyprogesterone

Cat. No. B1206266
CAS RN: 596-69-0
M. Wt: 330.5 g/mol
InChI Key: QFNCSEWPJSDMED-OFELHODLSA-N
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Description

18-Hydroxyprogesterone is a man-made progestin hormone . It is used in pregnant women to help lower the risk of giving birth too early (preterm birth or giving birth less than 37 weeks of pregnancy) . This compound belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives .


Synthesis Analysis

18-Hydroxy-6,19-oxidoprogesterone and 18-hydroxy-11, 19-oxidoprogesterone were synthesized from readily available materials. The functionalization of C-18 was accomplished with phenyliodosodiacetate/iodine, whereas that of C-19 was carried out with the mercuric oxide/iodine system, both under irradiation with visible light .


Molecular Structure Analysis

The molecular structure of 18-Hydroxyprogesterone consists of 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The 3D molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are readily accessible .


Chemical Reactions Analysis

Resolution was significantly improved amongst CDI-derivatized isomer groups of hydroxyprogesterone . A robust, reliable LC-MS/MS method for clinical research is developed for the quantification of eight steroids in human plasma or serum .


Physical And Chemical Properties Analysis

The solubility of 18-Hydroxyprogesterone increases with increasing temperature . The experimental solubility data were correlated by the selected van’t Hoffmodel,λhmodel, modifiedApelblat model, Yaws model, and nonrandom two-liquid (NRTL) model .

Scientific Research Applications

Progesterone in Maternal and Fetal Medicine

  • Application : Progesterone, including its synthetic form 17 α-hydroxyprogesterone caproate (17 OHP-C), is crucial in reproductive processes. It's effectively used in preventing miscarriage and preterm birth due to its immunomodulatory properties and role in addressing myometrial hypercontractility and neuroendocrine deficiencies (Di Renzo et al., 2012).

Effects on Brain Development

  • Application : The synthetic progestin, 17α-hydroxyprogesterone caproate, is used to prevent premature birth. Research on rats indicates that exposure to this progestin during brain development can affect cognitive flexibility and dopaminergic innervation in adulthood, especially in males (Willing & Wagner, 2016).

Bridging Pregnancy and Contraception

  • Application : Progesterone and synthetic progestins like 17-hydroxyprogesterone caproate have roles beyond contraception, impacting immune functioning and other systems. They are used to prevent preterm birth and have been studied for their biochemical actions and immunological effects (Micks et al., 2015).

Structure-Activity Relationships

  • Application : In a study assessing the androgenic potential of progestins and their derivatives, 17α-Hydroxyprogesterone and 19-norprogesterone derivatives were found to be strong progestins but generally weak androgens. This highlights their variable androgenic bioactivity (McRobb et al., 2008).

Prevention of Preterm Delivery

  • Application : The efficacy of 17 alpha-hydroxyprogesterone caproate (17P) in preventing preterm delivery in specific scenarios, such as twin pregnancies with a short cervix, has been explored. While some studies show no significant prolongation of pregnancy, they highlight its potential application in certain clinical situations (Senat et al., 2013).

Progesterone in Systemic Therapies

  • Application : Systemic progesterone therapies, including oral and vaginal applications, injections, and even transdermal methods, are used for various purposes, such as protection of the endometrium and support of luteal function. 17α-hydroxyprogesterone caproate is specifically licensed in the US to reduce preterm birth risk in certain populations (Ruan & Mueck, 2014).

Environmental Impact of Synthetic Progestins

  • Application : A study on the environmental presence of progestins, including 17α-hydroxyprogesterone derivatives, reveals their occurrence in water bodies and their potential adverse effects on aquatic organisms. This research underscores the need for awareness of these compounds' environmental impacts (Shen et al., 2018).

Safety And Hazards

Hydroxyprogesterone caproate injection is a progestin indicated to reduce the risk of preterm birth in women with a singleton pregnancy who have a history of singleton spontaneous preterm birth . It is not recommended for use in women with multiple gestations or other risk factors for preterm birth .

Future Directions

The FDA’s assessment of the current body of evidence concluded that there were not sufficient data to indicate that this was an effective treatment in the broad population it was originally approved for . Whether this intervention would be useful in a subset of people requires future study .

properties

IUPAC Name

(8R,9S,10R,13R,14S,17S)-17-acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(23)17-5-6-19-16-4-3-14-11-15(24)7-9-20(14,2)18(16)8-10-21(17,19)12-22/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17-,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNCSEWPJSDMED-OFELHODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975005
Record name 18-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-Hydroxyprogesterone

CAS RN

596-69-0
Record name 18-Hydroxypregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Hydroxyprogesterone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-hydroxypregn-4-ene-3,20-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
JF Weet, GR Lenz - Journal of medicinal chemistry, 1985 - ACS Publications
… was accessible with difficulty by forced acetylation of 18-hydroxyprogesterone (4E).18,21 Hydrolysis of the acetate in 4D yielded 18-hydroxyprogesterone(4E), which was converted into …
Number of citations: 6 pubs.acs.org
DN Kirk, MS Rajagopalan - Steroids, 1976 - Elsevier
18-Hydroxyprogesterone is conveniently prepared from 3β-acetoxypregn-5-en-20β-ol by a modified route. 3β-Acetoxy-18-iodopregn-5-en-20-one, obtained by the hypoiodite-photolysis …
Number of citations: 4 www.sciencedirect.com
MOVB Doctorovich, AA Ghini, G Burton - Steroids, 1996 - Elsevier
18-Hydroxy-6,19-oxidoprogesterone and 18-hydroxy-11,19-oxidoprogesterone were synthesized from readily available materials. The functionalization of C-18 was accomplished with …
Number of citations: 5 www.sciencedirect.com
L Lábler, F Šorm - Collection of Czechoslovak Chemical …, 1960 - cccc.uochb.cas.cz
… C2IHaoO, corresponding to the free 18-hydroxyprogesterone. In accordance with this the … oxidation and from the reaction resulted the known 18-hydroxyprogesterone (IX) of mp 164-…
Number of citations: 8 cccc.uochb.cas.cz
R Pappo - Journal of the American Chemical Society, 1959 - ACS Publications
… shown to be, by paper chromatography, a mixture of readily interconvertible 20a and 20/3 alcohols, that had little tendency to react in the tautomeric 18-hydroxyprogesterone form.6 …
Number of citations: 76 pubs.acs.org
GR Lenz, CR Dorn - The Journal of Organic Chemistry, 1983 - ACS Publications
… 10, the 13,17 side chain switched analogue of 18hydroxyprogesterone which contains a 2-… the 13,17 side chain switched derivativeof 18-hydroxyprogesterone. Reaction of 29 with lead …
Number of citations: 3 pubs.acs.org
P Genard - Organic Magnetic Resonance, 1978 - Wiley Online Library
… Solutions of 18‐hydroxy‐11‐deoxycorticosterone (6) and of 18‐hydroxyprogesterone in CDCl 3 contain mainly the hemi‐ketal (18–20) tautomer. Solutions of 6 in more polar solvents …
Number of citations: 13 onlinelibrary.wiley.com
J Hora, V Černý - Collection of Czechoslovak Chemical …, 1961 - cccc.uochb.cas.cz
… even though 18-hydroxyprogesterone had … 18-hydroxyprogesterone had been reported, some time ago, by Labler and Sorm5 • We succeeded now, to prepare 18-hydroxyprogesterone …
Number of citations: 30 cccc.uochb.cas.cz
R Fraser, CP Lantos - Journal of Steroid Biochemistry, 1978 - Elsevier
… (18-hydroxy DOC) and 18-hydroxyprogesterone … This tendency is enhanced by traces of acid in the solution and has been demonstrate for 18-hydroxyprogesterone [29], 18-hydroxy …
Number of citations: 136 www.sciencedirect.com
MP Li, MK Birmingham, TH Chan - The Journal of Organic …, 1976 - ACS Publications
… of 18-OH-DOC starting from 18-hydroxyprogesterone according to Scheme II. This route to … 18-Hydroxyprogesterone. As the immediate precursor for the synthesis of 18-OH-DOC, we …
Number of citations: 4 pubs.acs.org

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